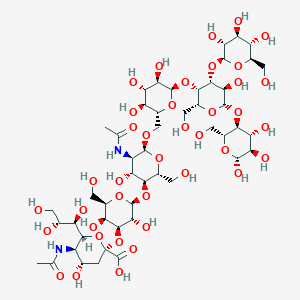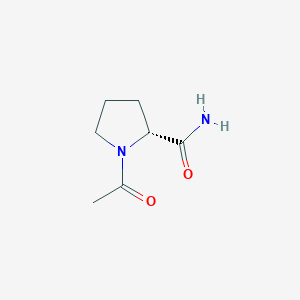
(2R)-1-acetylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-acetylpyrrolidine-2-carboxamide, commonly known as ACPC, is a cyclic amino acid that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. ACPC is a chiral molecule, meaning that it exists in two mirror-image forms, known as enantiomers. The (2R)-enantiomer of ACPC has been found to have greater biological activity than its (2S)-enantiomer, and therefore, most studies have focused on this form of the molecule.
Wirkmechanismus
ACPC acts as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. This binding enhances the activity of the NMDA receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
ACPC has been found to enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. It has also been found to improve memory and learning in animal models. In addition, ACPC has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ACPC in lab experiments is that it is a relatively simple molecule to synthesize and purify. It also has a high affinity for the glycine-binding site of the NMDA receptor, making it a potent modulator of synaptic transmission. However, one limitation of using ACPC is that it has low bioavailability, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to achieve therapeutic concentrations in the brain.
Zukünftige Richtungen
There are several potential future directions for research on ACPC. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of ACPC for these conditions. Another area of interest is the development of more potent and selective modulators of the glycine-binding site of the NMDA receptor, which could have even greater therapeutic potential than ACPC. Additionally, studies are needed to investigate the long-term effects of ACPC on cognitive function and brain health.
Synthesemethoden
ACPC can be synthesized by several methods, including the reaction of N-acetylglycine with pyrrolidine-2-carboxylic acid, or by the reduction of 2-acetylpyrrole with sodium borohydride. The latter method is more commonly used due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
ACPC has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, Alzheimer's disease, and depression. It has been found to enhance synaptic transmission and improve cognitive function by modulating the activity of glutamate receptors in the brain.
Eigenschaften
IUPAC Name |
(2R)-1-acetylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURPNUIYCJENH-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-acetylpyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

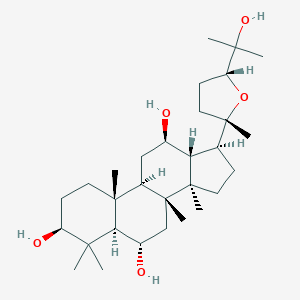


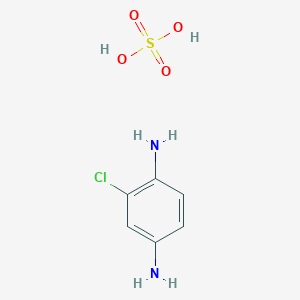
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)
![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)

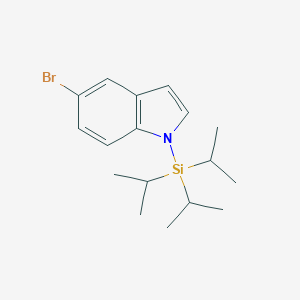

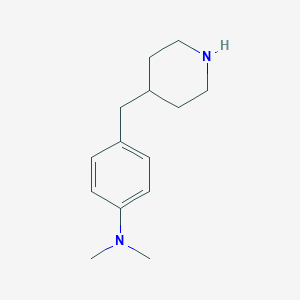
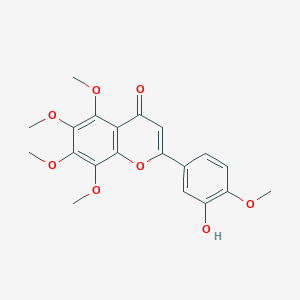
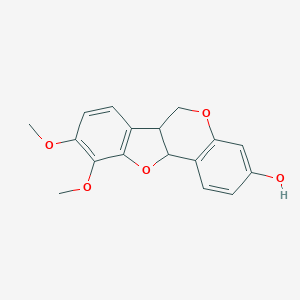
![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)
